molecular formula C10H14O B1675973 m-Cresol, 6-propyl- CAS No. 31143-55-2

m-Cresol, 6-propyl-

Cat. No. B1675973
CAS RN: 31143-55-2
M. Wt: 150.22 g/mol
InChI Key: NGSJNQJPYFYNJV-UHFFFAOYSA-N
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Description

M-Cresol, 6-propyl- is a natural product found in Glycyrrhiza glabra . It is a bioactive chemical and is a derivative of phenol . It is used as an intermediate in the production of other chemicals .


Synthesis Analysis

M-Cresol is a precursor to numerous compounds. Important applications include pesticides such as fenitrothion and fenthion, synthetic vitamin E by methylation to give 2,3,6-trimethylphenol, antiseptics, such as amylmetacresol, and as a solvent for polymers . A method of synthesizing m-cresol involves diazotization of m-toluidine .


Molecular Structure Analysis

The molecular formula of m-Cresol, 6-propyl- is C10H14O . The IUPAC name is 5-methyl-2-propylphenol . The InChI is 1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 .


Chemical Reactions Analysis

M-Cresol is used in the formation of coatings by using a dielectric barrier discharge (DBD) plasma to convert a liquid small-molecule precursor, m-cresol, to a solid film via plasma-assisted on-surface polymerisation .


Physical And Chemical Properties Analysis

The molecular weight of m-Cresol, 6-propyl- is 150.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 150.104465066 g/mol . The Topological Polar Surface Area is 20.2 Ų .

Scientific Research Applications

Biotechnological Production

Julia Hitschler and E. Boles (2019) demonstrated the first biotechnological de novo production of m-cresol from sugar using Saccharomyces cerevisiae. This method employed heterologous pathways based on the decarboxylation of polyketide 6-methylsalicylic acid (6-MSA), leading to the production of up to 589 mg/L m-cresol. The process highlights the potential of yeast as a biofactory for m-cresol, emphasizing the importance of overcoming m-cresol's toxicity to improve production titers Hitschler & Boles, 2019.

Separation Techniques

Xiaobin Bing et al. (2020) explored the separation of m-cresol from coal tar model oil using propylamine-based ionic liquids. They achieved a separation efficiency of 97.8% and a distribution coefficient of 27.59 under optimized conditions, demonstrating the effectiveness of propylamine formate as an extractant. This study provides valuable insights into the separation process of m-cresol, offering a potential method for purifying this compound from complex mixtures Bing et al., 2020.

Chemical Transformations

V. Umamaheswari, M. Palanichamy, and V. Murugesan (2002) studied the isopropylation of m-cresol over mesoporous Al–MCM-41 molecular sieves , producing 2-isopropyl-5-methylphenol and other compounds. This reaction highlighted the potential of mesoporous materials in facilitating chemical modifications of m-cresol under specific conditions Umamaheswari et al., 2002.

Interaction Studies

Mingyue Li et al. (2022) investigated the antimicrobial excipient-induced aggregation in formulations containing m-cresol and peptides. Through advanced biophysical tools like nuclear magnetic resonance (NMR), they revealed the structural basis for m-cresol-induced peptide aggregation. This research provides critical insights into the interactions between m-cresol and biomolecules, informing the design of more stable pharmaceutical formulations Li et al., 2022.

Safety And Hazards

Contact with skin and eyes should be avoided. Breathing vapors or mists should be avoided. It should not be ingested . If swallowed, immediate medical assistance should be sought .

Future Directions

The use of m-Cresol as an antimicrobial preservative in biologic formulations is expected to increase in the future . It is essential to choose a preservative compatible with the active pharmaceutical ingredient in addition to its preservation function .

properties

IUPAC Name

5-methyl-2-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSJNQJPYFYNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185075
Record name m-Cresol, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Cresol, 6-propyl-

CAS RN

31143-55-2
Record name 3-Methyl-6-propylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31143-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Cresol, 6-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031143552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Cresol, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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